2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid

描述

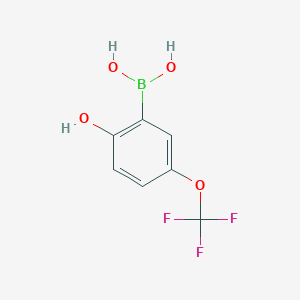

2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative with the molecular formula C7H6BF3O4 and a molecular weight of 221.93 g/mol . This compound is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. It is commonly used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

准备方法

The synthesis of 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid typically involves the reaction of 2-hydroxy-5-(trifluoromethoxy)phenylboronic ester with a suitable boron source under controlled conditions . One common method includes the use of boronic esters as intermediates, which are then hydrolyzed to yield the desired boronic acid . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.

化学反应分析

2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or substituted alkene.

Oxidation: The compound can be oxidized to form phenols or quinones under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₇H₆BF₃O₄

- Molecular Weight : 221.93 g/mol

- CAS Number : 1354819-26-3

The compound features both a hydroxyl group and a trifluoromethoxy group, enhancing its reactivity and potential interactions with biological systems. The trifluoromethoxy substituent is particularly notable for its influence on the compound's electronic properties and lipophilicity, making it suitable for drug design and synthesis.

Medicinal Chemistry

2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid has garnered attention in drug development due to its ability to form reversible covalent bonds with biomolecules, especially those containing diol groups. This property is crucial for designing inhibitors that target specific enzymes or proteins.

Case Studies in Drug Development

- Antitubercular Agents : A study highlighted the synthesis of various compounds incorporating boronic acids, including derivatives of this compound, which exhibited enhanced efficacy against Mycobacterium tuberculosis in mouse models. The introduction of the trifluoromethoxy group was associated with improved metabolic stability and potency compared to parent compounds .

- Modulators of Nicotinic Acetylcholine Receptors : Research on arylpyrid-3-ylmethanones indicated that modifications involving boronic acids could enhance activity at α7 nicotinic acetylcholine receptors. This suggests potential applications for this compound in neuropharmacology .

Materials Science

The unique structural features of this compound also lend themselves to applications in materials science, particularly in the development of sensors and catalysts.

Applications in Catalysis

- Suzuki-Miyaura Coupling Reactions : Boronic acids are widely used as coupling partners in Suzuki-Miyaura reactions to form biaryl compounds. The presence of the trifluoromethoxy group may enhance the reactivity of this compound in these reactions, allowing for more efficient synthesis of complex organic molecules .

作用机制

The mechanism of action of 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid primarily involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation and reductive elimination to form the desired carbon-carbon bond . The trifluoromethoxy group enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis.

相似化合物的比较

2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid can be compared with other boronic acids such as:

4-(Trifluoromethoxy)phenylboronic acid: Similar in structure but lacks the hydroxyl group, which affects its reactivity and applications.

2-Fluoro-5-(hydroxymethyl)phenylboronic acid:

The presence of the trifluoromethoxy group in this compound makes it unique, providing enhanced stability and reactivity compared to other boronic acids .

生物活性

2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid (CAS No. 1354819-26-3) is a boronic acid derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a phenylboronic acid structure with a hydroxyl group and a trifluoromethoxy substituent. The presence of the trifluoromethoxy group is significant as it can enhance the lipophilicity and biological activity of the molecule.

Antimicrobial Activity

In Vitro Studies:

Recent studies have shown that this compound exhibits moderate antimicrobial activity against various pathogens. It has been tested against:

- Bacteria:

- Escherichia coli

- Bacillus cereus

- Fungi:

- Candida albicans

- Aspergillus niger

The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly effective against Bacillus cereus, with MIC values lower than those of established antifungal agents like Tavaborole .

| Microorganism | MIC (µg/mL) | Comparative Agent | MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 50 | AN2690 | 100 |

| Bacillus cereus | 25 | Amphotericin B | 50 |

| Candida albicans | 100 | Fluconazole | 200 |

| Aspergillus niger | 75 | Voriconazole | 150 |

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its activity may involve:

- Disruption of Cell Wall Synthesis: Boronic acids are known to inhibit serine proteases, which are crucial for bacterial cell wall synthesis.

- Interaction with Enzymes: The compound may interact with specific enzymes involved in metabolic pathways, leading to growth inhibition.

Case Studies and Research Findings

-

Antimicrobial Efficacy:

A study published in Molecules demonstrated that the compound showed significant antifungal activity, particularly against Aspergillus niger, where it inhibited fungal growth effectively at higher concentrations . -

Comparative Analysis:

In a comparative study, the antimicrobial properties of various boronic acids were evaluated. The results indicated that while many boronic acids showed some level of antimicrobial activity, the trifluoromethoxy-substituted derivatives exhibited enhanced effectiveness due to their unique electronic properties . -

Potential Therapeutic Applications:

Ongoing research is focusing on the potential therapeutic applications of this compound in treating infections caused by resistant bacterial strains. The ability to modify its structure further could lead to more potent derivatives .

属性

IUPAC Name |

[2-hydroxy-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O4/c9-7(10,11)15-4-1-2-6(12)5(3-4)8(13)14/h1-3,12-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPLYVRPYPBPSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(F)(F)F)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。